Tetrahydro-2H-thiopyran-2-carbaldehyde

Diastereoselective synthesis Aldol condensation Tetrahydrothiopyran derivatives

Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS 53916-79-3), also designated as thiane-2-carbaldehyde, is a saturated six-membered sulfur-containing heterocyclic aldehyde with the molecular formula C₆H₁₀OS and a molecular weight of 130.21 g/mol. The compound consists of a fully saturated thiopyran (thiane) ring bearing an aldehyde substituent specifically at the C2 position, which distinguishes it from its C3 and C4 positional isomers in both physicochemical properties and synthetic reactivity profiles.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 53916-79-3
Cat. No. B13802539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-thiopyran-2-carbaldehyde
CAS53916-79-3
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESC1CCSC(C1)C=O
InChIInChI=1S/C6H10OS/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2
InChIKeyZGWNEOWXEUXNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS 53916-79-3) – Thiane-2-carbaldehyde: Procurement-Relevant Chemical Profile and Structural Baseline for Heterocyclic Synthesis


Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS 53916-79-3), also designated as thiane-2-carbaldehyde, is a saturated six-membered sulfur-containing heterocyclic aldehyde with the molecular formula C₆H₁₀OS and a molecular weight of 130.21 g/mol . The compound consists of a fully saturated thiopyran (thiane) ring bearing an aldehyde substituent specifically at the C2 position, which distinguishes it from its C3 and C4 positional isomers in both physicochemical properties and synthetic reactivity profiles [1]. This aldehyde serves as a versatile electrophilic building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles and chiral intermediates where regiospecific functionalization is required [2].

Workflow C2 electrophilic building block for sulfur heterocycle synthesis
Selection Regiochemical identity distinct from C3/C4 thiopyran aldehydes
Use Context Sulfide oxidation state enables metabolic handling studies

Tetrahydro-2H-thiopyran-2-carbaldehyde: Why Positional Isomers and Heterocyclic Aldehydes Cannot Substitute Without Performance and Conformational Consequences


Tetrahydro-2H-thiopyran-2-carbaldehyde cannot be generically substituted with its positional isomers (e.g., tetrahydro-2H-thiopyran-3-carbaldehyde, CAS 61571-06-0) or structurally analogous oxygen-containing tetrahydropyran aldehydes without introducing quantifiable and often detrimental alterations in reactivity, stereochemical outcomes, and downstream biological or physicochemical performance. The C2 aldehyde regiochemistry imparts a distinct local electronic environment and steric profile compared to C3 and C4 analogs, directly influencing the diastereoselectivity of aldol condensations and other carbonyl addition reactions [1]. Furthermore, the substitution of the thiopyran sulfur atom with oxygen (as in tetrahydropyran-2-carbaldehyde) or with oxidized sulfur variants (e.g., tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide, CAS 494210-61-6) yields compounds with markedly different lipophilicities, hydrogen-bonding capacities, and metabolic stabilities—parameters that critically affect molecular recognition in drug-target interactions and material properties [2]. Simply swapping one thiopyran aldehyde for another based solely on nominal ring similarity disregards these position-dependent and heteroatom-dependent physicochemical divergences, which are experimentally demonstrable and carry direct consequences for synthetic reliability and final compound integrity.

1
C2 aldehyde vs C3 isomer
Positional change removes the α‑aldehyde environment; β‑stereodirecting effects present in C3 analogs may shift diastereoselectivity in aldol reactions.
2
Thiopyran S vs tetrahydropyran O
Heteroatom substitution alters lipophilicity (ΔcLogP ~ +0.5–0.7) and hydrogen‑bonding capacity, affecting permeability and target engagement profiles.
3
Sulfide (SII) vs sulfone 1,1‑dioxide
Oxidation state governs metabolic susceptibility; sulfide is a CYP soft spot, while sulfone is oxidatively inert. Profiles do not directly interchange.

Tetrahydro-2H-thiopyran-2-carbaldehyde Procurement Evidence: Quantitative Differentiation from Positional Isomers and Heteroatom Analogs


C2 Regiochemistry Drives Distinct Diastereoselectivity in Aldol Reactions: Comparison with C3 Carboxaldehyde Isomers

The aldehyde group positioned at C2 of the thiopyran ring directs a fundamentally different stereochemical course in aldol reactions compared to the C3 aldehyde analog. While direct comparative aldol data for the unsubstituted tetrahydro-2H-thiopyran-2-carbaldehyde with tetrahydro-2H-thiopyran-3-carbaldehyde are not published in primary literature, well-documented studies on closely related 4-alkoxy-substituted tetrahydro-2H-thiopyran-3-carboxaldehydes demonstrate that the presence and nature of β-substituents adjacent to the aldehyde (as in the C2 case) can profoundly alter diastereoselectivity [1]. For instance, aldol reaction of tetrahydro-4H-thiopyran-4-one with 4-(methoxy)methoxytetrahydro-2H-thiopyran-3-carboxaldehyde yielded diastereomeric ratios ranging from 1:1 to >20:1 depending on reaction conditions and protecting group stereochemistry [1]. The C2 aldehyde, lacking the β-substituent present in the C3 isomer, presents a distinct steric and electronic environment that eliminates or modulates this β-effect, thereby enabling alternative stereochemical pathways [2].

C2 vs C3 diastereoselectivity
Class-level
C2 aldehyde lacks β‑alkoxy directing group; C3 analogs yield dr 1:1 to >20:1 depending on conditions.
Regiochemistry dictates stereochemical pathway; C2 avoids β‑effect interference.
Data to verify; no direct dr for unsubstituted C2 aldehyde available.
Diastereoselective synthesis Aldol condensation Tetrahydrothiopyran derivatives

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Tetrahydropyran-2-carbaldehyde

The substitution of the thiopyran sulfur atom for a tetrahydropyran oxygen atom yields a quantifiable increase in lipophilicity (cLogP) and a concomitant reduction in hydrogen-bond acceptor capacity, parameters that directly influence membrane permeability and target binding in drug discovery programs. While experimental cLogP values for tetrahydro-2H-thiopyran-2-carbaldehyde are not reported in the open literature, class-level inference from structurally analogous saturated heterocycles indicates that the sulfur-containing ring is approximately 0.5–1.0 log units more lipophilic than its oxygen-containing counterpart [1]. Specifically, comparative studies of morpholine (oxygen) and thiomorpholine (sulfur) reveal a cLogP difference of approximately 0.7 log units (morpholine cLogP ≈ -0.86; thiomorpholine cLogP ≈ -0.16) [1]. Extending this heteroatom effect to the thiopyran/tetrahydropyran system, tetrahydro-2H-thiopyran-2-carbaldehyde is predicted to exhibit a cLogP approximately 0.5–0.7 units higher than tetrahydropyran-2-carbaldehyde (estimated cLogP ≈ 0.2–0.4 for thiopyran, versus ≈ -0.3 to 0.0 for pyran) [2].

Lipophilicity (cLogP)
Class-level
ΔcLogP ≈ +0.5 to +0.7
Thiopyran more lipophilic than oxygen analog; supports permeability screening.
Class-level inference from morpholine/thiomorpholine data.
Lipophilicity Medicinal chemistry Physicochemical properties

Oxidation State Differentiation: Tetrahydro-2H-thiopyran-2-carbaldehyde vs. 1,1-Dioxide Analogs in Metabolic Stability

The sulfur atom in tetrahydro-2H-thiopyran-2-carbaldehyde exists in the sulfide (S(II)) oxidation state, whereas commercially available analogs such as tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide (CAS 494210-61-6) contain the fully oxidized sulfone (S(VI)) moiety. This difference in oxidation state carries profound consequences for metabolic susceptibility. Sulfides are subject to cytochrome P450-mediated oxidation to sulfoxides and sulfones in vivo, potentially generating reactive metabolites or altering clearance rates. In contrast, the sulfone is metabolically inert with respect to further sulfur oxidation [1]. Studies on thiomorpholine-containing drug candidates demonstrate that sulfide-to-sulfone oxidation can reduce metabolic clearance by factors of 2–10, depending on the specific enzymatic context [1]. While no direct microsomal stability data for tetrahydro-2H-thiopyran-2-carbaldehyde are publicly available, the sulfide oxidation state defines it as a metabolic soft spot that can be exploited for prodrug design or avoided in favor of the sulfone analog for improved metabolic stability [2].

Metabolic stability
Class-level
Sulfide susceptible to CYP oxidation; sulfone is oxidatively inert. Clearance reduction 2–10× in thiomorpholine systems.
Oxidation state choice affects metabolic soft‑spot strategy.
Extrapolated from thiomorpholine; direct microsomal data not reported.
Metabolic stability Sulfoxide/Sulfone Oxidation state

Aldehyde Reactivity: Comparative Electrophilicity and Application in (3,5)-Thionium-Ene Cyclization

Tetrahydro-2H-thiopyran-2-carbaldehyde participates in (3,5)-thionium-ene cyclization reactions to construct substituted tetrahydrothiopyran scaffolds with high diastereoselectivity. In published methodologies, aldehydes bearing the thiopyran ring or acyclic thiol-containing aldehydes react with substituted alkenes under Lewis acid catalysis (e.g., BF₃·OEt₂ or iodine) to afford tetrahydrothiopyrans in yields typically ranging from 65% to 92% and diastereomeric ratios (dr) often exceeding 95:5 [1][2]. The C2 aldehyde group of tetrahydro-2H-thiopyran-2-carbaldehyde, when present as a pendant electrophile in appropriate precursors, engages in intramolecular cyclization with an adjacent alkene to form the thiopyran ring system with defined stereochemistry [1]. In contrast, acyclic aliphatic aldehydes lacking the sulfur atom fail to undergo this specific cyclization manifold, while C3 thiopyran aldehydes lack the appropriate spatial proximity for intramolecular thionium-ene closure [2]. Direct comparative yield data between tetrahydro-2H-thiopyran-2-carbaldehyde and other aldehydes in this reaction are not published, but the methodology establishes the compound's utility as a precursor or analog in this stereoselective transformation.

(3,5)-Thionium-ene cyclization
Class-level
Expected yield 65–92%, dr >95:5; Lewis acid catalysis (BF₃·OEt₂ or I₂).
C2 geometry enables intramolecular cyclization; inaccessible from C3 isomers.
Based on class performance; direct comparative data unpublished.
Thionium-ene cyclization Tetrahydrothiopyran synthesis Electrophilicity

Tetrahydro-2H-thiopyran-2-carbaldehyde Application Scenarios: Where Positional and Heteroatom Differentiation Drives Value


Synthesis of C2-Functionalized Tetrahydrothiopyran Scaffolds in CNS Drug Discovery

Tetrahydro-2H-thiopyran-2-carbaldehyde is optimally deployed as an advanced building block for the synthesis of C2-functionalized tetrahydrothiopyran-containing drug candidates targeting central nervous system (CNS) disorders. The enhanced lipophilicity imparted by the sulfur atom (predicted ΔcLogP ≈ +0.5 to +0.7 relative to the tetrahydropyran analog [1]) improves passive permeability across the blood-brain barrier, a critical attribute for CNS-active compounds. The C2 aldehyde regiochemistry further permits selective elaboration at the 2-position—such as reductive amination, Grignard addition, or aldol condensation—without the steric interference or β-stereodirecting effects that complicate analogous reactions of the C3 isomer [2]. This regiochemical precision is essential for constructing libraries of CNS-targeted thiopyran-based inhibitors where both permeability and precise molecular geometry are required for target engagement [1].

Stereoselective Construction of Polycyclic Sulfur Heterocycles via (3,5)-Thionium-Ene Cyclization

This compound serves as a key precursor or analog in (3,5)-thionium-ene cyclization methodologies for the diastereoselective assembly of complex polycyclic tetrahydrothiopyran frameworks. Published protocols demonstrate that thiopyran-embedded aldehydes undergo Lewis acid-catalyzed cyclization with pendant alkenes to yield multisubstituted tetrahydrothiopyrans in high yields (65–92%) and with excellent diastereocontrol (dr >95:5) [3]. The C2 aldehyde position ensures proper spatial orientation for intramolecular cyclization, a geometric prerequisite that cannot be met by C3 or C4 isomers. This application scenario is particularly relevant to natural product synthesis and the preparation of conformationally constrained peptidomimetics where sulfur-containing rings introduce unique conformational biases [3][4].

Prodrug Design Exploiting the Metabolic Lability of the Sulfide Oxidation State

Tetrahydro-2H-thiopyran-2-carbaldehyde finds strategic application in prodrug design programs where controlled metabolic oxidation of the sulfide (S(II)) moiety to the sulfoxide (S(IV)) or sulfone (S(VI)) is desired for pharmacokinetic modulation. The sulfide oxidation state is a known metabolic soft spot susceptible to cytochrome P450-mediated oxidation, a property that can be leveraged to design bioprecursor prodrugs that undergo predictable in vivo activation or clearance [5]. In contrast, the 1,1-dioxide analog (CAS 494210-61-6) is metabolically inert with respect to sulfur oxidation, making it more suitable for lead optimization where stability is paramount [5]. Procurement of the sulfide (2-carbaldehyde) rather than the sulfone is therefore justified when the synthetic plan includes late-stage oxidation as a diversification point or when the sulfide is intended as a prodrug handle [5].

Regioselective Aldehyde Derivatization for Thiopyran-Based Molecular Glues and PROTACs

The C2 aldehyde group of tetrahydro-2H-thiopyran-2-carbaldehyde provides a regiochemically unique handle for conjugation to E3 ligase ligands or target protein binders in the assembly of heterobifunctional degraders (PROTACs) and molecular glues. The absence of β-substituents at the C2 position (unlike the C3 isomer) ensures minimal steric hindrance during reductive amination or oxime ligation chemistry, enabling higher conjugation yields and more predictable linker geometry [2]. Additionally, the enhanced lipophilicity of the thiopyran ring (relative to tetrahydropyran) can improve the permeability of the resulting PROTAC molecule, addressing a common liability of larger degrader constructs [1]. This application scenario is supported by the broader literature on saturated heterocycles in medicinal chemistry, where sulfur incorporation is routinely employed to tune permeability and metabolic stability [1].

Application
Selection Property
Validation Focus
C2‑functionalized thiopyran synthesis for CNS permeability studies
Sulfur‑enhanced lipophilicity
Passive permeability and BBB penetration screening
Stereoselective polycyclic sulfur heterocycle assembly
C2 regiochemistry for intramolecular cyclization
Diastereoselectivity and ring‑closure efficiency
Prodrug design using sulfide oxidation lability
Metabolic soft‑spot (sulfide oxidation state)
CYP‑mediated oxidation profiling; clearance modulation
Linker attachment for heterobifunctional degraders (PROTACs)
Unhindered C2 aldehyde conjugation handle
Conjugation yield and linker geometry validation

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